1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-27-17-4-3-16(11-18(17)28-2)13-24-20(26)23-12-15-5-9-25(10-6-15)19-14-21-7-8-22-19/h3-4,7-8,11,14-15H,5-6,9-10,12-13H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTSWLVQKKWYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, reacts with an appropriate amine to form the benzyl intermediate.
Formation of the Piperidine Intermediate: Pyrazine-2-carboxylic acid is converted to its corresponding acid chloride, which then reacts with piperidine to form the piperidine intermediate.
Coupling Reaction: The benzyl intermediate and the piperidine intermediate are coupled under suitable conditions to form the final urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzyl or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Alzheimer’s Activity and Structural Analogues
The compound shares structural similarities with other AChE inhibitors, such as 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) . Both compounds feature a 3,4-dimethoxybenzyl group and a piperidine ring substituted with aromatic groups. However, 18c replaces the pyrazine ring with a trifluoromethyl-benzyl group and uses an imidazolidin-2-one core instead of urea. Pharmacologically, 18c demonstrated superior anti-AD activity in scopolamine-induced cognitive impairment models, with enhanced AChE inhibition (IC₅₀ ~10 nM) compared to donepezil, a reference drug . This suggests that urea derivatives like the target compound may require optimization of the aromatic substituent (e.g., pyrazine vs. trifluoromethyl-benzyl) to improve potency.
Piperidine-Substituted Derivatives
Piperidine-based compounds are prevalent in neuropharmacology. For example:
- DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) are antibacterial synergists but share structural elements with the target compound, such as the piperidine-4-ylmethyl group. DMPI and CDFII exhibit MRSA-selective activity via non-AChE mechanisms, highlighting how minor structural changes (e.g., indole vs. urea cores) redirect biological activity .
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl} isoquinoline (from PPAR crystallography studies) shares the 3,4-dimethoxybenzyl group but lacks the urea bridge. This compound binds peroxisome proliferator-activated receptors (PPARs), underscoring the role of the urea moiety in conferring AChE specificity .
Urea-Based Analogues
The urea functional group is critical for target engagement. For example:
- 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (18) utilizes a triazine-substituted piperidine and a bulky 2-oxaadamantyl group. While structurally distinct, this compound’s urea linkage enables hydrogen bonding with enzymatic targets, a feature shared with the target compound .
Key Insights from Comparative Analysis
Substituent Effects : The pyrazine ring in the target compound may reduce AChE affinity compared to trifluoromethyl-benzyl analogues like 18c , which exhibit stronger π-π stacking with the enzyme’s catalytic site .
Urea vs. Alternative Cores : Urea derivatives generally exhibit moderate potency but superior solubility compared to imidazolidin-2-one or indole-based compounds, as seen in pharmacokinetic studies of 18 and 18c .
Therapeutic Scope : Piperidine-substituted compounds can target diverse pathways (e.g., AChE, PPARs, bacterial enzymes), emphasizing the need for substituent-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
